c-Myc inhibitor 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

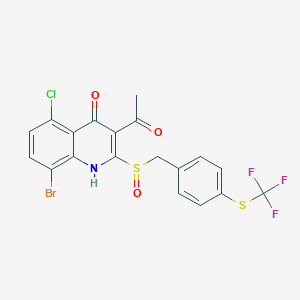

Molecular Formula |

C19H12BrClF3NO3S2 |

|---|---|

Molecular Weight |

538.8 g/mol |

IUPAC Name |

3-acetyl-8-bromo-5-chloro-2-[[4-(trifluoromethylsulfanyl)phenyl]methylsulfinyl]-1H-quinolin-4-one |

InChI |

InChI=1S/C19H12BrClF3NO3S2/c1-9(26)14-17(27)15-13(21)7-6-12(20)16(15)25-18(14)30(28)8-10-2-4-11(5-3-10)29-19(22,23)24/h2-7H,8H2,1H3,(H,25,27) |

InChI Key |

VFRKNEMBXBTJNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)S(=O)CC3=CC=C(C=C3)SC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of c-Myc Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanisms of action for two distinct classes of c-Myc inhibitors, exemplified by the small molecule G-quadruplex stabilizer, compound c-Myc inhibitor 8 (compound 56) , and the peptide-based inhibitor Int-H1-S6A,F8A . This document outlines their core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways.

Introduction to c-Myc as a Therapeutic Target

The c-Myc oncogene is a master regulator of a vast array of cellular processes, including proliferation, growth, apoptosis, and metabolism.[1][2] Its deregulation is a hallmark of a majority of human cancers, making it a highly sought-after, albeit challenging, therapeutic target. The c-Myc protein is a transcription factor that forms a heterodimer with its partner Max to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription.[2][3] The intrinsically disordered nature of the c-Myc protein has historically rendered it "undruggable" by conventional small molecule approaches. However, innovative strategies have emerged that either prevent its transcription, disrupt its crucial protein-protein interactions, or interfere with its binding to DNA.

This guide will delve into two such strategies by examining a small molecule that targets the c-Myc gene's promoter and a peptide that inhibits the c-Myc/Max protein-protein interaction.

Section 1: this compound (Compound 56) - A G-Quadruplex Stabilizer

This compound , also known as compound 56 , is a fused heteroaromatic naphthyridin-containing derivative that functions by stabilizing a G-quadruplex structure in the promoter region of the c-Myc gene.[1][4] This stabilization effectively represses c-Myc transcription.

Mechanism of Action

The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex. The formation of this structure acts as a silencer element, inhibiting the transcription of the c-Myc gene. Compound 56 has been identified as a potent binder and stabilizer of this parallel G-quadruplex.[1][4] By binding to the G-quadruplex, compound 56 locks it in a conformation that prevents the transcriptional machinery from accessing the promoter, leading to a downregulation of c-Myc mRNA and protein levels.[1][4]

Docking studies have revealed that compound 56 stacks at the 5' end of the G-quadruplex and interacts through π-π stacking with guanine and adenine nucleobases, cation-π interactions, and hydrogen bonding.[1][4]

Quantitative Data

The inhibitory activity of this compound (compound 56) has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| Bladder Cancer | ||

| KU-19-19 | 0.90 | |

| 253J | 1.11 | |

| J82 | 1.46 | |

| T24 | 0.98 | |

| MBT-2 | 1.18 | |

| UM-UC-3 | 1.25 | |

| Hepatoma | ||

| A549 | 1.70 | |

| NCI-H460 | 1.90 | |

| MRC-5 | 1.24 | |

| NCI-H23 | 1.04 | |

| Breast Cancer | ||

| MDA-MB-231 | 1.45 | |

| SK-BR-3 | 1.38 | |

| HCC1954 | 1.47 | |

| MDA-MB-468 | 1.64 | |

| Blood Cancer | ||

| HL-60 | 1.95 | |

| U-937 | 1.75 | |

| Raji | 1.12 | |

| Ramos (RAI) | 1.86 | |

| Daudi | 1.25 | |

| Jurkat | 1.06 | |

| MV-4-11 | 1.50 | |

| MOLT-4 | 1.66 | |

| Pancreatic Cancer | ||

| MIA PaCa-2 | 1.37 | |

| Colorectal Cancer | ||

| HCT 116 | 1.19 | |

| SW620 | 1.91 | |

| HCT-15 | 1.32 | |

| RKO | 1.53 | |

| HCT-8 | 1.69 | |

| DLD-I | 0.80 | |

| Other Cancers | ||

| U-251 MG (Glioblastoma) | 1.17 | |

| U-138 MG (Glioblastoma) | 1.34 | |

| LOX-IMVI (Melanoma) | 1.09 | |

| SK-HEP-I (Hepatoma) | 1.02 | |

| OVCAR-3 (Ovarian) | 1.09 |

Data sourced from MedChemExpress. These values were determined after a 24-hour treatment with the inhibitor.

Experimental Protocols

1. G-Quadruplex Stabilization Assay (Fluorescence Resonance Energy Transfer - FRET)

-

Principle: A dual-labeled oligonucleotide corresponding to the c-Myc promoter's G-quadruplex forming region is used. In the unfolded state, the fluorophore and quencher are separated, resulting in high fluorescence. Upon folding into a G-quadruplex, the fluorophore and quencher are brought into proximity, leading to fluorescence quenching. A stabilizing ligand will shift the equilibrium towards the folded, low-fluorescence state.

-

Methodology:

-

Synthesize an oligonucleotide with a fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

-

The oligonucleotide is annealed in a potassium-containing buffer to facilitate G-quadruplex formation.

-

The labeled oligonucleotide is incubated with varying concentrations of the test compound (e.g., compound 56).

-

Fluorescence is measured over a range of temperatures to determine the melting temperature (Tm) of the G-quadruplex.

-

An increase in Tm in the presence of the compound indicates stabilization of the G-quadruplex structure.

-

2. Taq Polymerase Stop Assay

-

Principle: The formation of a G-quadruplex structure on a DNA template can stall the progression of DNA polymerase. A ligand that stabilizes the G-quadruplex will enhance this stalling effect.

-

Methodology:

-

A DNA template containing the c-Myc G-quadruplex forming sequence is used.

-

A radiolabeled or fluorescently labeled primer is annealed upstream of the G-quadruplex sequence.

-

A PCR reaction is performed in the presence of varying concentrations of the test compound.

-

The reaction products are resolved on a denaturing polyacrylamide gel.

-

The intensity of the band corresponding to the stalled product at the G-quadruplex site is quantified. An increase in the intensity of this band with increasing compound concentration indicates G-quadruplex stabilization.

-

Section 2: Int-H1-S6A,F8A - A Peptide-Based Inhibitor of c-Myc/Max Dimerization

Int-H1-S6A,F8A is a synthetic peptide designed to inhibit the crucial protein-protein interaction between c-Myc and its obligate partner, Max.[5][6] This peptide consists of two key domains: a modified sequence from the helix-1 (H1) region of c-Myc and an internalization sequence (Int) from the Antennapedia homeodomain, which facilitates its entry into cells.[5][6]

Mechanism of Action

The dimerization of c-Myc with Max is a prerequisite for its DNA binding and subsequent transcriptional activity. The Int-H1-S6A,F8A peptide competitively inhibits this interaction. The H1-S6A,F8A portion of the peptide mimics the helix-1 domain of c-Myc, allowing it to bind to Max. The S6A and F8A substitutions are modifications that increase its potency.[7] By occupying the binding site on Max, the peptide prevents the formation of functional c-Myc/Max heterodimers. This leads to a reduction in the transcription of c-Myc target genes, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.[5][6]

Quantitative Data

The efficacy of Int-H1-S6A,F8A has been demonstrated in various cellular assays.

| Assay | Cell Line | Result | Concentration |

| Cloning Efficiency Inhibition | MCF-7 | 90% inhibition | 10 µM |

| Cell Growth Inhibition (IC50) | MCF-7 | 5.9 µM | - |

| Apoptosis Induction | MCF-7 | Induced apoptosis | 1-10 µM |

| Target Gene Inhibition | MCF-7 | Strong inhibition of ODC and p53 transcription | 10 µM |

Data sourced from Fisher Scientific and related publications.

Experimental Protocols

1. Co-Immunoprecipitation (Co-IP)

-

Principle: This assay is used to determine if two proteins interact in a cellular context. An antibody against one protein is used to pull it out of a cell lysate, and any interacting proteins are pulled down with it.

-

Methodology:

-

Treat cells (e.g., MCF-7) with the Int-H1-S6A,F8A peptide.

-

Lyse the cells to release proteins.

-

Incubate the cell lysate with an antibody specific to Max, which is coupled to agarose beads.

-

The beads are pelleted by centrifugation, pulling down Max and any associated proteins.

-

The beads are washed to remove non-specifically bound proteins.

-

The proteins are eluted from the beads and analyzed by Western blotting using an antibody against c-Myc.

-

A decrease in the amount of c-Myc co-immunoprecipitated with Max in treated cells compared to untreated cells indicates that the peptide has disrupted their interaction.

-

2. Cell Viability Assay (MTT Assay)

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the Int-H1-S6A,F8A peptide for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

-

The absorbance is proportional to the number of viable cells. The IC50 value can be calculated from the dose-response curve.

-

c-Myc Signaling Pathway

The following diagram illustrates a simplified overview of the c-Myc signaling pathway, highlighting its activation and downstream effects that are targeted by the inhibitors discussed.

Conclusion

The development of inhibitors targeting c-Myc represents a significant advancement in cancer therapeutics. The two inhibitors detailed in this guide, This compound (compound 56) and Int-H1-S6A,F8A , exemplify distinct and innovative approaches to neutralizing this once "undruggable" target. By either preventing the transcription of the c-Myc gene through G-quadruplex stabilization or by disrupting the essential c-Myc/Max protein-protein interaction, these compounds effectively inhibit the oncogenic functions of c-Myc. The provided data and experimental protocols offer a foundational understanding for researchers and drug development professionals working to further refine and advance c-Myc-targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. c-Myc Pathway [gentarget.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cancer cell growth and c-Myc transcriptional activity by a c-Myc helix 1-type peptide fused to an internalization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzo Life Sciences Int-H1-S6A F8 c-myc inhibitor (0.5mg), Quantity: Each | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Downstream Signaling of c-Myc Inhibitor 8

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Myc oncoprotein is a transcription factor that acts as a master regulator of a vast array of cellular processes, including proliferation, cell cycle progression, apoptosis, and metabolism.[1][2][3] Its deregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[4][5] Small molecule inhibitors that disrupt c-Myc's function, primarily by preventing its essential heterodimerization with its partner Max, have emerged as a promising strategy.[2][4] This technical guide focuses on c-Myc inhibitor 8 (c-Myc-i8), detailing its effects on key downstream signaling pathways, presenting quantitative efficacy data, and providing protocols for essential experimental validation.

Mechanism of Action: Targeting the c-Myc/Max Heterodimer

The biological activity of c-Myc is contingent upon its formation of a heterodimeric complex with Max (Myc-associated factor X).[2] This c-Myc/Max dimer binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes, thereby activating their transcription.[2][6] Small molecule inhibitors, such as those in the class of c-Myc-i8, are designed to physically obstruct the interface between c-Myc and Max.[1][7] This disruption prevents the formation of the transcriptionally active complex, leading to a downstream cascade of effects stemming from the loss of c-Myc-driven gene expression.[7][8]

References

- 1. scbt.com [scbt.com]

- 2. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-Myc and Downstream Targets in the Pathogenesis and Treatment of Cancer | Bentham Science [eurekaselect.com]

- 4. What are MYC inhibitors and how do they work? [synapse.patsnap.com]

- 5. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to c-Myc Inhibition and Apoptosis Induction

Audience: Researchers, scientists, and drug development professionals.

Abstract: The c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast array of human cancers.[1][2] While a potent driver of cell division, c-Myc also sensitizes cells to apoptosis, a paradoxical function that serves as a crucial anti-tumor fail-safe mechanism.[3][4] This dual role makes c-Myc an attractive, albeit challenging, therapeutic target. This technical guide provides an in-depth exploration of the mechanisms by which direct small-molecule inhibitors of c-Myc, which function by disrupting its essential partnership with the Max protein, trigger programmed cell death. We will detail the core apoptosis induction pathways, present quantitative data from key studies, outline relevant experimental protocols, and provide visual diagrams of the signaling cascades.

Note: The term "c-Myc inhibitor 8" does not correspond to a widely recognized compound in the scientific literature. Therefore, this guide will focus on the well-characterized class of direct c-Myc inhibitors that prevent c-Myc/Max heterodimerization, using compounds like 10058-F4 and 10074-G5 as illustrative examples.

Core Mechanism of Action: Disrupting the c-Myc/Max Dimer

The transcriptional activity of c-Myc is contingent upon its formation of a heterodimer with its obligate partner, Max.[5][6] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (CACGTG) in the promoter regions of target genes, thereby activating their transcription.[6][7]

Direct small-molecule inhibitors are designed to physically obstruct this protein-protein interaction.[5][8] These compounds often bind to intrinsically disordered regions within the c-Myc protein, inducing conformational changes that render it incapable of dimerizing with Max.[9][10] By preventing the formation of functional c-Myc/Max heterodimers, these inhibitors effectively block the transcription of downstream target genes responsible for proliferation and metabolism, which in turn unmasks the pro-apoptotic functions of c-Myc, leading to cell cycle arrest and programmed cell death.[11][12]

Apoptosis Induction Pathways

Inhibition of c-Myc function triggers apoptosis through several interconnected signaling pathways.

The Intrinsic (Mitochondrial) Pathway

The mitochondrial pathway is a central mechanism for c-Myc-induced apoptosis.[1] c-Myc inhibition shifts the cellular balance in favor of pro-apoptotic proteins of the Bcl-2 family.

-

Modulation of Bcl-2 Family Proteins: c-Myc can transcriptionally upregulate pro-apoptotic members like Bax and the BH3-only protein Bim.[3][13][14] Conversely, it can repress the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[13][14][15] Inhibition of c-Myc activity sustains this pro-apoptotic balance.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 proteins at the mitochondrial outer membrane leads to the oligomerization of Bax and Bak, forming pores that compromise membrane integrity.[14]

-

Apoptosome Formation and Caspase Activation: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][16] In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (APAF1), triggering the assembly of the "apoptosome," which recruits and activates pro-caspase-9.[1] Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including PARP.[1][17]

References

- 1. abeomics.com [abeomics.com]

- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MYC and the Control of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. graphyonline.com [graphyonline.com]

- 6. Identification of small molecules that induce apoptosis in a Myc-dependent manner and inhibit Myc-driven transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are MYC inhibitors and how do they work? [synapse.patsnap.com]

- 9. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule inhibitors of c-Myc transcriptional factor suppress proliferation and induce apoptosis of promyelocytic leukemia cell via cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. c-Myc overexpression sensitizes Bim-mediated Bax activation for apoptosis induced by histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through regulating Bcl-2/Bcl-xL expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Apoptosis Triggered by Myc-Induced Suppression of Bcl-XL or Bcl-2 Is Bypassed during Lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Investigating c-Myc inhibitor 8's role in cell cycle arrest

An In-depth Technical Guide: The Role of c-Myc Inhibitor 8 in Cell Cycle Arrest

Introduction

The c-Myc proto-oncogene is a master transcriptional regulator, centrally involved in the control of cellular proliferation, growth, and apoptosis.[1][2] Its deregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention.[3][4] c-Myc exerts its mitogenic effects primarily by driving the expression of genes essential for cell cycle progression, including cyclins and cyclin-dependent kinases (CDKs), while simultaneously repressing inhibitors of this machinery.[5][6][7]

This technical guide investigates the role of a representative small-molecule c-Myc inhibitor, designated here as "Inhibitor 8" (exemplified by the well-characterized compound 7594-0037 and other similar molecules), in inducing cell cycle arrest in cancer cells. We will provide an in-depth look at the underlying signaling pathways, quantitative data from key experiments, and detailed protocols for researchers aiming to study this mechanism.

The c-Myc Signaling Pathway and Cell Cycle Control

c-Myc functions as a transcription factor that, upon dimerization with its partner Max, binds to E-box sequences in the promoter regions of its target genes.[2][5] This binding typically enhances the transcription of genes that promote cell cycle progression and represses those that induce arrest.

Key regulatory actions of c-Myc include:

-

Activation of G1-S Transition: c-Myc promotes the expression of D-type cyclins (D1, D2) and cyclin E, which partner with CDK4/6 and CDK2, respectively.[5][8] These active complexes phosphorylate the Retinoblastoma (Rb) protein, releasing the E2F transcription factor to activate genes required for DNA synthesis.[5]

-

Activation of G2-M Transition: c-Myc can also upregulate proteins like Cyclin B1 and CDK1, which are crucial for entry into mitosis.[9][10]

-

Inhibition of CDK Inhibitors (CKIs): A critical function of c-Myc is the transcriptional repression of genes encoding CKI proteins such as p21Cip1 and p27Kip1.[1] These proteins normally bind to and inactivate cyclin-CDK complexes, acting as brakes on the cell cycle. By repressing them, c-Myc removes these brakes, ensuring sustained proliferative signaling.[6]

Mechanism of Cell Cycle Arrest by this compound

Small-molecule inhibitors targeting c-Myc are designed to disrupt its function through various mechanisms, such as preventing the c-Myc/Max dimerization, blocking DNA binding, or promoting c-Myc protein degradation.[4][11][12] Inhibitor 8 exemplifies a compound that functionally inactivates c-Myc, leading to a cascade of events that halt cell cycle progression.

Upon treatment with Inhibitor 8:

-

c-Myc Inhibition: The inhibitor binds to c-Myc, disrupting its transcriptional activity or promoting its degradation via the proteasome.[13][14]

-

Downregulation of Pro-Proliferative Genes: The expression of c-Myc target genes, such as Cyclin D1, Cyclin E, CDK4, and CDK1, is reduced.[3]

-

Upregulation of CDK Inhibitors: Repression of CKI genes like CDKN1A (p21) is lifted, leading to an increase in p21 protein levels.[6][15]

-

Cell Cycle Arrest: The combination of reduced pro-proliferative signals and increased inhibitory signals causes cyclin-CDK complexes to become inactive. This leads to cell cycle arrest, often at the G1/S or G2/M checkpoints, preventing the cell from replicating its DNA or entering mitosis.[13][16]

Data Presentation: Quantitative Effects on Cell Cycle

The efficacy of a c-Myc inhibitor in inducing cell cycle arrest is quantified using flow cytometry after propidium iodide (PI) staining. The following tables summarize representative data from studies on multiple myeloma (MM) and leukemia cell lines treated with a c-Myc inhibitor.

Table 1: Cell Cycle Distribution in RPMI-8226 MM Cells Treated with Inhibitor 8

| Treatment (48h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| DMSO (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |

| Inhibitor 8 (5 µM) | 48.6 ± 2.5 | 22.1 ± 2.0 | 29.3 ± 1.9 |

| Inhibitor 8 (10 µM) | 35.1 ± 1.9 | 15.8 ± 1.6 | 49.1 ± 2.3 |

Data are presented as mean ± SD and are modeled after findings showing G2/M arrest, such as those reported for compound 7594-0037.[13]

Table 2: Protein Expression Changes in HL-60 Leukemia Cells Treated with Inhibitor 8 (24h)

| Protein | Fold Change vs. Control (10 µM Inhibitor 8) | Role in Cell Cycle |

| c-Myc | 0.3 | Master Regulator |

| Cyclin B1 | 0.4 | G2/M Transition |

| CDK1 | 0.5 | G2/M Transition |

| p21Cip1 | 3.5 | CDK Inhibitor (Arrest) |

Data are representative of Western blot analyses following c-Myc inhibition.[9][17]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's effects.

Cell Viability Assay (CCK-8)

This assay measures the anti-proliferative activity of the inhibitor.

-

Cell Seeding: Seed cancer cells (e.g., RPMI-8226) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Add serial dilutions of this compound (e.g., 0.1 µM to 50 µM) or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The IC₅₀ value is calculated using appropriate software (e.g., GraphPad Prism).

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the percentage of cells in each phase of the cell cycle.

-

Cell Culture and Treatment: Seed 1x10⁶ cells in 6-well plates and allow them to adhere overnight. Treat cells with different concentrations of Inhibitor 8 or DMSO for 48 hours.[13]

-

Harvesting: Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.[13]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the cellular DNA content using a flow cytometer (e.g., FACSCalibur).[13] Use software like FlowJo or FCS Express to model the cell cycle distribution.

Western Blotting

This technique is used to measure changes in the expression levels of key proteins.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-c-Myc, anti-CDK1, anti-p21, anti-Actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using software like ImageJ.

Conclusion

This compound serves as a potent agent for inducing cell cycle arrest in cancer cells that are dependent on c-Myc for their proliferation. By disrupting the transcriptional functions of c-Myc, the inhibitor effectively restores critical cell cycle checkpoints. It downregulates the expression of key drivers like cyclins and CDKs while simultaneously upregulating inhibitors like p21, leading to a robust arrest, primarily at the G2/M phase in several cancer models.[13] The data and protocols presented in this guide provide a comprehensive framework for researchers and drug developers to investigate and characterize the impact of novel c-Myc inhibitors on cell cycle regulation, a crucial step in the development of targeted cancer therapies.

References

- 1. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]

- 2. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. MYC Oncogene Contributions to Release of Cell Cycle Brakes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. c-Myc Regulates Cyclin D-Cdk4 and -Cdk6 Activity but Affects Cell Cycle Progression at Multiple Independent Points - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-Myc regulates the CDK1/cyclin B1 dependent-G2/M cell cycle progression by histone H4 acetylation in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scbt.com [scbt.com]

- 12. Ubiquitylation of unphosphorylated c-myc by novel E3 ligase SCFFbxl8 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. A Selective Small‐Molecule c‐Myc Degrader Potently Regresses Lethal c‐Myc Overexpressing Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small-molecule inhibitors of c-Myc transcriptional factor suppress proliferation and induce apoptosis of promyelocytic leukemia cell via cell cycle arrest - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

c-Myc Inhibitor 8: A Technical Overview of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncogene is a critical transcription factor that is deregulated in a majority of human cancers, making it a highly sought-after target for therapeutic intervention.[1] Its role in controlling essential cellular processes such as proliferation, growth, and metabolism has spurred extensive research into the discovery of small molecule inhibitors.[1] This technical guide focuses on a specific c-Myc inhibitor, designated as "c-Myc inhibitor 8" or "compound 56". This quinolinone-based compound has demonstrated significant inhibitory activity against a broad range of cancer cell lines. This document will provide a comprehensive overview of its discovery, and present its biological activity data. While the detailed synthesis and specific experimental protocols from the primary patent literature (WO2018021849) are not publicly available, this guide furnishes a thorough summary of the existing knowledge on this compound.

Compound Profile

-

Compound Name: this compound (also known as compound 56)

-

Chemical Name: 3-acetyl-8-bromo-5-chloro-2-[[[4-[(trifluoromethyl)thio]phenyl]methyl]sulfinyl]-4(1H)-Quinolinone

-

CAS Number: 2173505-97-8

-

Molecular Formula: C₁₉H₁₂BrClF₃NO₃S₂

-

Molecular Weight: 538.79 g/mol

Discovery and Synthesis

This compound is a novel compound identified for its potential to inhibit the function of the c-Myc protein. The discovery of this quinolinone-based inhibitor likely resulted from screening campaigns aimed at identifying small molecules that can interfere with c-Myc's activity, possibly by disrupting its interaction with its obligate binding partner, Max, or by other mechanisms.

The detailed synthetic route for this compound is described in the patent application WO2018021849. Unfortunately, the specific experimental procedures from this patent are not publicly accessible. However, based on the chemical structure, a plausible synthetic strategy can be envisioned, likely involving a multi-step process to construct the substituted quinolinone core, followed by the introduction of the sulfinyl side chain. The synthesis would require careful control of reaction conditions to achieve the desired stereochemistry at the sulfoxide group, if it is a single enantiomer.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated in publicly available literature. However, small molecule inhibitors of c-Myc generally function through several mechanisms:[1]

-

Direct Inhibition: These molecules bind directly to the c-Myc protein, preventing its heterodimerization with Max. This dimerization is essential for c-Myc to bind to DNA and activate transcription.

-

Indirect Inhibition: These inhibitors target proteins that regulate c-Myc expression or stability, such as BET bromodomain proteins.

-

Synthetic Lethality: Some compounds are effective in cells with high c-Myc expression by targeting a vulnerability that is created by the oncogenic activity of c-Myc.

Given its discovery in the context of c-Myc inhibition, it is plausible that this compound acts as a direct inhibitor of the c-Myc/Max interaction. Further biophysical and biochemical studies, such as AlphaScreen or Surface Plasmon Resonance (SPR), would be necessary to confirm this hypothesis and to determine its binding affinity and kinetics.

Biological Activity

This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: In Vitro Anti-proliferative Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 1.95 |

| U-937 | Histiocytic Lymphoma | 1.75 |

| Raji | Burkitt's Lymphoma | 1.12 |

| Ramos (RAI) | Burkitt's Lymphoma | 1.86 |

| Daudi | Burkitt's Lymphoma | 1.25 |

| Jurkat | Acute T Cell Leukemia | 1.06 |

| MV-4-11 | Acute Myeloid Leukemia | 1.50 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.66 |

Data sourced from MedChemExpress.

Table 2: In Vitro Anti-proliferative Activity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| KU-19-19 | Bladder Cancer | 0.90 |

| 253J | Bladder Cancer | 1.11 |

| J82 | Bladder Cancer | 1.46 |

| T24 | Bladder Cancer | 0.98 |

| MBT-2 | Bladder Cancer | 1.18 |

| UM-UC-3 | Bladder Cancer | 1.25 |

| A549 | Lung Cancer | 1.70 |

| NCI-H460 | Lung Cancer | 1.90 |

| MRC-5 | Lung (Normal Fibroblast) | 1.24 |

| NCI-H23 | Lung Cancer | 1.04 |

| MDA-MB-231 | Breast Cancer | 1.45 |

| SK-BR-3 | Breast Cancer | 1.38 |

| HCC1954 | Breast Cancer | 1.47 |

| MDA-MB-468 | Breast Cancer | 1.64 |

| U-251 MG | Glioblastoma | 1.17 |

| U-138 MG | Glioblastoma | 1.34 |

| LOX-IMVI | Melanoma | 1.09 |

| SK-HEP-1 | Liver Cancer | 1.02 |

| OVCAR-3 | Ovarian Cancer | 1.09 |

| MIA PaCa-2 | Pancreatic Cancer | 1.37 |

| HCT 116 | Colorectal Cancer | 1.19 |

| SW620 | Colorectal Cancer | 1.91 |

| HCT-15 | Colorectal Cancer | 1.32 |

| RKO | Colorectal Cancer | 1.53 |

| HCT-8 | Colorectal Cancer | 1.69 |

| DLD-1 | Colorectal Cancer | 0.80 |

Data sourced from MedChemExpress.

Experimental Protocols

While the specific protocols used for the initial characterization of this compound are not publicly available, this section provides detailed, generalized methodologies for the key experiments typically employed in the evaluation of c-Myc inhibitors.

Cell Viability Assay (General Protocol)

This protocol describes a common method for determining the IC₅₀ values of a compound using a colorimetric assay such as MTT or CCK-8.

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

Cell Viability Measurement (CCK-8 Example):

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for c-Myc/Max Interaction (General Protocol)

This assay is used to screen for inhibitors of the c-Myc/Max protein-protein interaction.

-

Reagent Preparation:

-

Reconstitute biotinylated c-Myc and GST-tagged Max proteins in assay buffer.

-

Prepare a dilution series of this compound in DMSO and then in assay buffer.

-

Prepare a suspension of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads in assay buffer in the dark.

-

-

Assay Procedure:

-

In a 384-well plate, add the biotinylated c-Myc, GST-tagged Max, and the test compound or vehicle control.

-

Incubate at room temperature for 30-60 minutes to allow for protein interaction and inhibitor binding.

-

Add the mixture of Donor and Acceptor beads to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The signal generated is proportional to the extent of the c-Myc/Max interaction.

-

Normalize the data to the vehicle control and plot the signal against the inhibitor concentration to determine the IC₅₀ for the disruption of the protein-protein interaction.

-

Surface Plasmon Resonance (SPR) for Binding Analysis (General Protocol)

SPR is used to measure the binding affinity and kinetics of an inhibitor to its target protein.

-

Protein Immobilization:

-

Immobilize either c-Myc or Max protein onto a sensor chip surface using standard amine coupling chemistry.

-

-

Binding Measurement:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.

-

Measure the change in the SPR signal (response units) over time to monitor the association and dissociation of the inhibitor.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Signaling Pathways and Visualizations

The c-Myc transcription factor regulates a vast network of genes involved in cell proliferation, metabolism, and apoptosis. An inhibitor of c-Myc would be expected to reverse these effects.

Caption: Simplified c-Myc signaling pathway and the putative inhibitory point of this compound.

Caption: A generalized workflow for the discovery of a targeted inhibitor like this compound.

Conclusion

This compound (compound 56) is a promising small molecule with potent anti-proliferative activity against a wide variety of cancer cell lines. Its quinolinone scaffold represents a valuable starting point for further medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. While the detailed discovery and synthesis data remain proprietary, the available biological activity data strongly support its further investigation as a potential therapeutic agent for c-Myc-driven cancers. Future work should focus on elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models.

References

c-Myc inhibitor 8 (compound 56) chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a critical transcription factor frequently deregulated in a majority of human cancers, making it a highly sought-after therapeutic target. However, its "undruggable" nature has posed significant challenges for drug development. This technical guide provides a comprehensive overview of a novel c-Myc inhibitor, designated as c-Myc inhibitor 8 (compound 56). This document details its chemical structure, biological properties, and the methodologies used for its evaluation. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted cancer therapies.

Chemical Structure and Properties

This compound (compound 56) is a quinolinone derivative with the following chemical structure and properties:

Chemical Structure:

-

Systematic Name: 3-acetyl-8-bromo-5-chloro-2-[[[4-[(trifluoromethyl)thio]phenyl]methyl]sulfinyl]-4(1H)-quinolinone

-

CAS Number: 2173505-97-8

-

Molecular Formula: C₁₉H₁₂BrClF₃NO₃S₂

-

Molecular Weight: 538.79 g/mol

Physicochemical Properties:

A comprehensive table of the physicochemical properties of this compound (compound 56) is provided below.

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability. |

Note: Detailed experimental data on properties like melting point and specific solubility values in various solvents are not publicly available at this time.

Biological Activity and Efficacy

This compound (compound 56) has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The primary mechanism of action for many c-Myc inhibitors involves the disruption of the c-Myc/Max heterodimerization, which is essential for c-Myc's transcriptional activity. By preventing this interaction, these inhibitors can suppress the expression of c-Myc target genes involved in cell proliferation, growth, and metabolism.

In Vitro Efficacy

The half-maximal inhibitory concentration (IC₅₀) values of this compound (compound 56) have been determined in numerous cancer cell lines, highlighting its broad-spectrum anti-cancer potential.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Cancer | 1.70 |

| NCI-H460 | Lung Cancer | 1.90 |

| NCI-H23 | Lung Cancer | 1.04 |

| MIA PaCa-2 | Pancreatic Cancer | 1.37 |

| HCT 116 | Colorectal Cancer | 1.19 |

| SW620 | Colorectal Cancer | 1.91 |

| DLD-1 | Colorectal Cancer | 0.80 |

| MDA-MB-231 | Breast Cancer | 1.45 |

| SK-BR-3 | Breast Cancer | 1.38 |

| HL-60 | Leukemia | 1.95 |

| U-937 | Leukemia | 1.75 |

| Raji | Lymphoma | 1.12 |

| Daudi | Lymphoma | 1.25 |

| Jurkat | Leukemia | 1.06 |

| U-251 MG | Glioblastoma | 1.17 |

| LOX-IMVI | Melanoma | 1.09 |

| OVCAR-3 | Ovarian Cancer | 1.09 |

| KU-19-19 | Bladder Cancer | 0.90 |

| 253J | Bladder Cancer | 1.11 |

In Vivo Efficacy

Preclinical studies in mouse models have demonstrated the in vivo anti-tumor activity of this compound (compound 56).

| Animal Model | Treatment Regimen | Outcome |

| Human NCI-H1299 lung cancer xenograft | 10 mg/kg, intraperitoneal injection, 3 times a week for 10 days | Inhibition of tumor growth[1] |

| Human prostate DU 145 cancer xenograft | 30 mg/kg, intraperitoneal injection, 2 times a week for 13 days | Inhibition of tumor growth[1] |

Mechanism of Action and Signaling Pathway

The c-Myc protein is a transcription factor that forms a heterodimer with its partner, Max. This c-Myc/Max complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, leading to the recruitment of the transcriptional machinery and subsequent gene expression. These target genes are critically involved in regulating cell cycle progression, cell growth, apoptosis, and metabolism. In many cancers, the overexpression of c-Myc leads to uncontrolled cell proliferation and tumor development.

c-Myc inhibitors, including quinolinone derivatives, are designed to interfere with this process. The most common mechanism is the direct inhibition of the protein-protein interaction between c-Myc and Max. By preventing the formation of the functional heterodimer, the inhibitor effectively blocks the transcriptional activity of c-Myc.

Experimental Protocols

The following sections provide generalized protocols for the key experiments used to characterize this compound (compound 56). These are based on standard methodologies in the field.

Synthesis of this compound (Compound 56)

A detailed, step-by-step synthesis protocol for this compound (compound 56) is not publicly available in peer-reviewed literature. The compound is described in patent literature, which generally outlines the synthetic route. The synthesis of analogous quinolinone derivatives often involves multi-step reactions, including cyclization to form the quinolinone core, followed by functional group manipulations at various positions of the ring system.

Cell Viability Assay (CCK-8 or MTT Assay)

Objective: To determine the cytotoxic effect of this compound (compound 56) on cancer cell lines and to calculate the IC₅₀ value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (compound 56) dissolved in DMSO

-

Cell Counting Kit-8 (CCK-8) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (compound 56) in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the diluted compound to the respective wells. Include a vehicle control (DMSO only) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition:

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound (compound 56) in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., NCI-H1299 or DU 145)

-

This compound (compound 56) formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

-

Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer this compound (compound 56) or the vehicle control according to the specified dose and schedule (e.g., intraperitoneal injection).

-

Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.

-

Study Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Data Analysis: Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion

This compound (compound 56) is a promising small molecule inhibitor with potent in vitro and in vivo anti-cancer activity. Its broad-spectrum efficacy against a multitude of cancer cell lines suggests its potential as a therapeutic agent for various c-Myc-driven malignancies. Further research is warranted to fully elucidate its detailed mechanism of action, pharmacokinetic and pharmacodynamic profiles, and to optimize its therapeutic potential for clinical applications. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing cancer therapy.

References

Probing the Interaction: A Technical Guide to the Target Binding Affinity and Kinetics of c-Myc Inhibitors

Disclaimer: Publicly available scientific literature does not contain specific data for a compound designated as "c-Myc inhibitor 8." This guide provides a comprehensive overview of the principles and methodologies used to characterize the binding affinity and kinetics of well-documented c-Myc inhibitors, using them as illustrative examples. The data and protocols presented herein are representative of the field and are intended to serve as a technical resource for researchers, scientists, and drug development professionals.

The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] A key strategy in targeting c-Myc is the development of small molecule inhibitors that disrupt its crucial interaction with its obligate binding partner, Max.[3][4] This interaction is essential for c-Myc to bind to DNA and activate the transcription of genes involved in cell proliferation, growth, and metabolism.[5][6] Understanding the binding affinity and kinetics of these inhibitors is paramount for their development as effective cancer therapeutics.

Quantitative Analysis of c-Myc Inhibitor Binding Affinity

The binding affinity of an inhibitor to its target is a critical determinant of its potency. Several parameters are used to quantify this interaction, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the inhibition constant (Ki). The following table summarizes the binding affinities of several well-characterized c-Myc inhibitors.

| Inhibitor | Target | Assay Method | Binding Affinity (Kd) | IC50 | Reference |

| KJ-Pyr-9 | c-Myc | Backscattering Interferometry | 6.5 ± 1.0 nM | - | [7] |

| 10058-F4 | c-Myc | Fluorescence Polarization | 5.3 ± 0.7 µM | 49.0 μM (HL60 cells) | [1][8] |

| 10074-G5 | c-Myc | Fluorescence Polarization | 2.8 ± 0.7 µM | 146 μM (disruption of Myc-Max) | [1][9] |

| c-Myc-i7 | Myc-Max complex | Not Specified | - | 1.6 μM (MCF7 cells), 83.7 μM (A549 cells) | [8] |

| c-Myc-i8 | Myc-Max complex | Not Specified | - | 55.0 μM (MCF7 cells), 145.5 μM (A549 cells) | [8] |

| c-Myc-i10 | Myc-Max complex | Not Specified | - | 11.6 μM (MCF7 cells), 42.6 μM (A549 cells) | [8] |

Key Experimental Protocols for Characterizing Binding Affinity and Kinetics

The determination of binding affinity and kinetic parameters relies on a variety of biophysical techniques. The choice of method often depends on the specific characteristics of the inhibitor and the target protein.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10][11][12] It allows for the determination of both kinetic parameters (association rate constant, kon, and dissociation rate constant, koff) and the equilibrium dissociation constant (Kd).

Experimental Protocol:

-

Immobilization: The target protein (e.g., c-Myc or a c-Myc/Max heterodimer) is immobilized on a sensor chip surface.

-

Analyte Injection: A solution containing the inhibitor (analyte) at various concentrations is flowed over the sensor surface.

-

Association Phase: The binding of the inhibitor to the immobilized target is monitored in real-time as a change in the SPR signal.

-

Dissociation Phase: The inhibitor solution is replaced with a buffer, and the dissociation of the inhibitor from the target is monitored.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon the binding of a ligand to a macromolecule.[13][14][15][16] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

-

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters.

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[7][17][18] It is particularly useful for high-throughput screening of inhibitors that disrupt protein-protein interactions.

Experimental Protocol:

-

Probe Preparation: A fluorescently labeled molecule (the probe), such as a fluorescently tagged c-Myc peptide or a DNA E-box sequence, is prepared.

-

Binding Reaction: The fluorescent probe is incubated with the target protein (e.g., c-Myc/Max heterodimer) in the absence and presence of varying concentrations of the inhibitor.

-

Polarization Measurement: The fluorescence polarization of each sample is measured using a plate reader. When the small fluorescent probe binds to the larger protein, its rotation slows, leading to an increase in fluorescence polarization. An effective inhibitor will displace the probe, resulting in a decrease in polarization.

-

Data Analysis: The change in fluorescence polarization is plotted against the inhibitor concentration to determine the IC50 value.

Visualizing c-Myc Signaling and Inhibition

The following diagrams illustrate the c-Myc signaling pathway and a general workflow for assessing inhibitor binding affinity.

Caption: c-Myc signaling pathway and point of inhibition.

Caption: General workflow for determining inhibitor binding affinity.

Conclusion

The development of potent and specific c-Myc inhibitors holds great promise for cancer therapy. A thorough understanding of their target binding affinity and kinetics is essential for optimizing their pharmacological properties. While specific data for "this compound" is not available in the public domain, the principles and experimental methodologies outlined in this guide provide a solid foundation for the characterization of any novel c-Myc inhibitor. The use of techniques such as SPR, ITC, and FP allows for a comprehensive evaluation of inhibitor-target interactions, which is a critical step in the journey from a promising compound to a potential life-saving drug.

References

- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Kinetic profiling of the c-Myc transcriptome and bioinformatic analysis of repressed gene promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are MYC inhibitors and how do they work? [synapse.patsnap.com]

- 7. pnas.org [pnas.org]

- 8. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors [polscientific.com]

- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 14. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]

- 15. Khan Academy [khanacademy.org]

- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

Unveiling the Transcriptional Landscape of c-Myc Inhibition: A Technical Guide to the Targets of c-Myc Inhibitor 8

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a master transcriptional regulator frequently deregulated in human cancers, making it a prime target for therapeutic intervention. This technical guide delves into the transcriptional consequences of c-Myc inhibition, using the representative small molecule inhibitor, MYCi975, as a surrogate for "c-Myc inhibitor 8". We provide a comprehensive overview of the experimental methodologies used to identify and validate the transcriptional targets of c-Myc inhibitors, present quantitative data on gene expression changes, and visualize the intricate signaling pathways and experimental workflows involved. This document serves as a resource for researchers and drug development professionals seeking to understand and target the complex transcriptional network governed by c-Myc.

Introduction

c-Myc is a basic helix-loop-helix leucine zipper (bHLH-LZ) transcription factor that forms a heterodimer with its obligate partner, MAX.[1] The c-Myc/MAX heterodimer binds to E-box sequences (5'-CACGTG-3') in the promoter regions of target genes, recruiting co-activators and histone acetyltransferases to modulate gene expression.[1] This activity drives a wide array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[2] Dysregulation of c-Myc is a hallmark of many cancers, where it contributes to uncontrolled cell proliferation and tumor progression.

The development of small molecule inhibitors targeting the c-Myc/MAX interaction or other aspects of c-Myc function is a promising therapeutic strategy. "this compound" represents a class of such molecules designed to disrupt the transcriptional activity of c-Myc. To understand the downstream effects of these inhibitors, it is crucial to identify their transcriptional targets and elucidate the resulting changes in the cellular landscape. This guide will focus on the methodologies and findings related to the well-characterized c-Myc inhibitor, MYCi975, to provide a detailed exploration of this topic.

Data Presentation: Transcriptional Targets of a c-Myc Inhibitor

Treatment of cancer cells with a c-Myc inhibitor, such as MYCi975, results in a significant reprogramming of the cellular transcriptome.[3] High-throughput sequencing techniques, such as RNA-sequencing (RNA-seq), have been instrumental in identifying genes that are differentially expressed upon c-Myc inhibition. These transcriptional targets can be broadly categorized into three types based on their response to the inhibitor.[3]

Table 1: Type 1 - Down-regulated Genes upon c-Myc Inhibition

These genes are direct or indirect targets of c-Myc's transcriptional activation function. Inhibition of c-Myc leads to a significant decrease in their expression. Gene Ontology analysis of this group reveals an enrichment for pathways involved in cell cycle progression and DNA replication.[3]

| Gene Symbol | Log2 Fold Change | p-value | Biological Process |

| CDK1 | -1.58 | < 0.001 | G2/M Transition of Mitotic Cell Cycle |

| CCNE1 | -1.23 | < 0.001 | G1/S Transition of Mitotic Cell Cycle |

| MCM2 | -1.89 | < 0.001 | DNA Replication Initiation |

| MCM4 | -1.75 | < 0.001 | DNA Replication Initiation |

| E2F1 | -1.41 | < 0.001 | Cell Cycle Progression |

| PCNA | -1.15 | < 0.001 | DNA Replication and Repair |

| BUB1 | -1.62 | < 0.001 | Spindle Assembly Checkpoint |

| PLK1 | -1.33 | < 0.001 | Mitotic Cell Cycle Progression |

Table 2: Type 2 - Up-regulated Genes upon c-Myc Inhibition

Interestingly, the inhibition of c-Myc also leads to the up-regulation of a distinct set of genes. This can occur through the relief of c-Myc-mediated transcriptional repression or through indirect network effects. These genes are often involved in cell differentiation, signaling, and tumor suppression.[3]

| Gene Symbol | Log2 Fold Change | p-value | Biological Process |

| RORa | 1.87 | < 0.001 | Transcriptional Regulation, Tumor Suppression |

| GADD45A | 2.05 | < 0.001 | DNA Damage Response, Apoptosis |

| CDKN1A (p21) | 1.98 | < 0.001 | Cell Cycle Arrest |

| TGFBR2 | 1.55 | < 0.001 | TGF-β Signaling Pathway |

| ID2 | 1.72 | < 0.001 | Regulation of Transcription, Differentiation |

| KLF4 | 2.11 | < 0.001 | Stem Cell Maintenance, Tumor Suppression |

| BTG2 | 1.80 | < 0.001 | Anti-proliferation, Apoptosis |

| SESN1 | 1.65 | < 0.001 | Oxidative Stress Response |

Table 3: Type 3 - Genes with Altered c-Myc Binding but Unchanged Expression

Chromatin immunoprecipitation followed by sequencing (ChIP-seq) reveals that c-Myc inhibitors can displace c-Myc from the promoters of numerous genes without causing a significant change in their mRNA levels.[3] These genes are often involved in core cellular functions such as RNA processing and metabolism, suggesting a complex regulatory relationship where c-Myc binding may not be the sole determinant of expression.[3]

| Gene Symbol | Log2 Fold Change (RNA-seq) | c-Myc Binding Change (ChIP-seq) | Biological Process |

| RPL13A | ~ 0 | Decreased | Ribosome Biogenesis |

| RPLP0 | ~ 0 | Decreased | Ribosome Biogenesis |

| EIF4A1 | ~ 0 | Decreased | Translation Initiation |

| POLR2A | ~ 0 | Decreased | RNA Polymerase II Subunit |

| HNRNPA1 | ~ 0 | Decreased | RNA Splicing |

| TAF1 | ~ 0 | Decreased | TFIID Subunit |

| GARS | ~ 0 | Decreased | tRNA Ligation |

| UBA1 | ~ 0 | Decreased | Ubiquitin-Activating Enzyme |

Experimental Protocols

The identification and validation of c-Myc inhibitor targets rely on a combination of genomic and molecular biology techniques. Below are detailed protocols for the key experiments.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of a transcription factor, in this case, c-Myc.

-

Cell Culture and Cross-linking:

-

Culture cancer cells to ~80-90% confluency.

-

Treat cells with the c-Myc inhibitor (e.g., 10 µM MYCi975) or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse cells in a series of buffers to isolate nuclei.

-

Resuspend nuclei in a shearing buffer (e.g., containing SDS).

-

Sonciate the chromatin to an average fragment size of 200-500 bp.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to c-Myc or a control IgG.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Library Preparation:

-

Purify the DNA using a PCR purification kit.

-

Prepare a sequencing library from the purified DNA according to the manufacturer's protocol (e.g., Illumina).

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align reads to the reference genome and perform peak calling to identify c-Myc binding sites.

-

Perform differential binding analysis between inhibitor-treated and control samples.

-

RNA-sequencing (RNA-seq)

RNA-seq is used to quantify the abundance of all transcripts in a cell, allowing for the identification of differentially expressed genes.

-

Cell Culture and RNA Extraction:

-

Culture and treat cells with the c-Myc inhibitor as described for ChIP-seq.

-

Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align reads to the reference genome or transcriptome.

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Perform differential expression analysis to identify genes that are significantly up- or down-regulated upon inhibitor treatment.

-

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to validate the results of RNA-seq for a specific set of genes.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA as described for RNA-seq.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene.

-

Visualization of Pathways and Workflows

c-Myc Signaling Pathway

c-Myc is a central node in a complex signaling network that controls cellular proliferation and survival.

Caption: The c-Myc signaling pathway is activated by growth factors, leading to the transcription and translation of the c-Myc protein, which dimerizes with MAX to regulate target gene expression and control various cellular processes. c-Myc inhibitors disrupt the c-Myc/MAX heterodimer, thereby inhibiting its transcriptional activity.

Experimental Workflow for c-Myc Inhibitor Target Identification

The process of identifying and validating the transcriptional targets of a c-Myc inhibitor involves a multi-step workflow.

Caption: A typical experimental workflow for identifying the transcriptional targets of a c-Myc inhibitor involves treating cancer cells, performing ChIP-seq and RNA-seq, integrating the data to identify targets, and validating the findings with further experiments.

Logical Relationship of c-Myc Inhibitor Action

The mechanism of action of a direct c-Myc inhibitor can be visualized as a logical cascade of events.

Caption: The logical flow of a direct c-Myc inhibitor's action involves binding to c-Myc, disrupting the c-Myc/MAX dimer, inhibiting DNA binding, leading to transcriptional reprogramming and ultimately an anti-cancer phenotype.

Conclusion

The study of the transcriptional targets of c-Myc inhibitors is a rapidly advancing field with significant implications for cancer therapy. By employing a combination of high-throughput sequencing and molecular biology techniques, researchers can comprehensively map the changes in gene expression that occur upon c-Myc inhibition. The data presented in this guide, using MYCi975 as a representative inhibitor, highlight the selective nature of these compounds, which preferentially affect genes involved in cell cycle and proliferation while sparing many core cellular functions. The detailed protocols and visualized workflows provided herein offer a roadmap for researchers and drug developers to further explore the therapeutic potential of targeting the c-Myc transcriptional network. A deeper understanding of these transcriptional targets will be instrumental in the design of more effective and less toxic anti-cancer strategies.

References

Foundational Research on c-Myc Inhibitor 8 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-Myc oncogene is a critical driver in the pathogenesis of numerous hematological malignancies, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on a novel c-Myc inhibitor, designated as c-Myc inhibitor 8 (also known as compound 56). This document consolidates key preclinical data, details experimental methodologies, and visualizes the inhibitor's mechanism of action and relevant signaling pathways. The information presented is derived from the foundational patent WO2018021849 A1, which discloses the composition and anti-cancer activities of this compound.

Introduction to c-Myc and Its Role in Hematological Malignancies

c-Myc is a transcription factor that plays a central role in regulating cell proliferation, growth, and apoptosis.[1][2] Dysregulation of c-Myc expression, often through genetic translocation or amplification, is a hallmark of many cancers, including a wide spectrum of hematological malignancies such as lymphoma and leukemia.[1][2] The constitutive activation of c-Myc drives uncontrolled cell division and inhibits differentiation, contributing to tumorigenesis and aggressive disease phenotypes. Consequently, the development of small molecule inhibitors that directly target c-Myc or its interaction with its obligate binding partner Max has been a long-standing goal in oncology research.

This compound: Compound Profile

This compound (compound 56) is a novel small molecule identified for its potential to inhibit c-Myc activity.

-

Chemical Name: 8-((6-methoxy-1-methyl-1H-carbazol-2-yl)methyl)-2,8-diazaspiro[4.5]decan-1-one

-

CAS Number: 2173505-97-8

-

Molecular Formula: C26H29N3O2

-

Source: The foundational data for this compound is described in the patent document WO2018021849 A1, titled "Anticancer pharmaceutical composition".

Quantitative In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated across a panel of human cancer cell lines, including several derived from hematological malignancies. The half-maximal inhibitory concentration (IC50) values were determined following a 24-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Acute Promyelocytic Leukemia | 1.95 |

| U-937 | Histiocytic Lymphoma | 1.75 |

| Raji | Burkitt's Lymphoma | 1.12 |

| Ramos (RA1) | Burkitt's Lymphoma | 1.86 |

| Daudi | Burkitt's Lymphoma | 1.25 |

| Jurkat | Acute T-cell Leukemia | 1.06 |

| MV-4-11 | Acute Myeloid Leukemia | 1.50 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 1.66 |

Data extracted from the patent document WO2018021849 A1.

Experimental Protocols

The following methodologies are based on the descriptions provided in the foundational patent for the evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay was employed to determine the cytotoxic effects of this compound on various cancer cell lines.

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5 x 10^3 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: The cells were then treated with various concentrations of this compound (typically ranging from 0 to 2 µM) and incubated for an additional 24 hours.

-

MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Western Blot Analysis (Hypothetical Protocol)

While not explicitly detailed in the patent summary, a standard Western blot protocol would be necessary to assess the impact of the inhibitor on c-Myc protein levels and downstream signaling pathways.

-

Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against c-Myc, downstream targets (e.g., Cyclin D1, Bcl-2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-